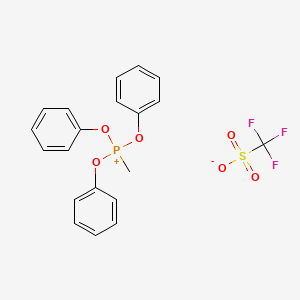Methyltriphenoxyphosphonium trifluoromethanesulfonate
CAS No.: 58973-90-3
Cat. No.: VC8360125
Molecular Formula: C20H18F3O6PS
Molecular Weight: 474.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 58973-90-3 |
|---|---|
| Molecular Formula | C20H18F3O6PS |
| Molecular Weight | 474.4 g/mol |
| IUPAC Name | methyl(triphenoxy)phosphanium;trifluoromethanesulfonate |
| Standard InChI | InChI=1S/C19H18O3P.CHF3O3S/c1-23(20-17-11-5-2-6-12-17,21-18-13-7-3-8-14-18)22-19-15-9-4-10-16-19;2-1(3,4)8(5,6)7/h2-16H,1H3;(H,5,6,7)/q+1;/p-1 |
| Standard InChI Key | AXGZAARACNXXAR-UHFFFAOYSA-M |
| SMILES | C[P+](OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-] |
| Canonical SMILES | C[P+](OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-] |
Introduction
Chemical Structure and Composition
Methyltriphenoxyphosphonium trifluoromethanesulfonate consists of a central phosphorus atom bonded to three phenoxy groups, one methyl group, and a triflate anion (). The molecular formula is , with a molecular weight of 506.38 g/mol . The triflate anion, known for its weak nucleophilicity and high thermal stability, enhances the compound’s solubility in polar aprotic solvents such as acetonitrile and dimethyl sulfoxide .
The cationic phosphonium center adopts a tetrahedral geometry, with the phenoxy groups contributing steric bulk that influences reactivity. X-ray crystallographic studies of analogous phosphonium salts reveal distorted tetrahedral configurations due to ligand-ligand repulsion, a feature likely shared by this compound .
Synthesis and Manufacturing
General Synthetic Routes
The synthesis of methyltriphenoxyphosphonium trifluoromethanesulfonate typically involves a two-step process:
-
Formation of the Phosphonium Cation: Triphenylphosphine reacts with methyl triflate () in a nucleophilic substitution reaction. The methyl group transfers to phosphorus, forming the methyltriphenoxyphosphonium cation .
-
Anion Exchange: If required, the triflate anion may be introduced via metathesis with alkali metal triflates (e.g., ) in polar solvents .
Optimization and Yield
A patent detailing alkali metal triflate synthesis (CN111116429A) highlights conditions relevant to this compound’s production :
-
Temperature: Reactions proceed optimally between 20–70°C.
-
Pressure: Maintained at 0.05–0.15 MPa to prevent volatilization of intermediates.
-
Solvents: Anhydrous conditions using methanol or ethanol improve yield by minimizing hydrolysis .
Example yields from analogous syntheses exceed 85%, with purity ≥99% achievable through recrystallization or spray drying .
Physicochemical Properties
Thermal Stability
The triflate anion confers exceptional thermal resilience, with decomposition temperatures exceeding 250°C. Differential scanning calorimetry (DSC) of related phosphonium triflates shows endothermic peaks near 180°C, corresponding to phase transitions rather than degradation .
Solubility and Reactivity
-
Solubility: Highly soluble in polar aprotic solvents (e.g., , ) but insoluble in hydrocarbons .
-
Hydrolytic Stability: Resistant to hydrolysis under ambient conditions due to the triflate anion’s low basicity. In contrast, methyl triflate hydrolyzes rapidly in water ( hour) .
Applications in Organic Synthesis
As a Methylating Agent
Methyltriphenoxyphosphonium trifluoromethanesulfonate serves as a potent methylating agent for weakly nucleophilic substrates. Its efficacy stems from the high electrophilicity of the methyl-phosphonium center, which facilitates methylation of:
-
Heterocycles: Methylates pyridine derivatives at nitrogen, enabling deprotection strategies in peptide synthesis .
Catalysis
In polymerization reactions, phosphonium triflates act as initiators for cationic ring-opening polymerization (CROP). For example, they polymerize ε-caprolactone to polycaprolactone with controlled molecular weights ( g/mol) .
Industrial and Research Significance
The compound’s stability and reactivity profile make it valuable in pharmaceuticals (e.g., radiopharmaceuticals using -labeled analogs) and advanced materials (e.g., ionic liquids) . Recent patents emphasize greener synthesis routes, aligning with trends toward sustainable chemistry .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume